4-bromo-5-(bromomethyl)-2-methylpyridine

Organic Synthesis Medicinal Chemistry Building Blocks

4-Bromo-5-(bromomethyl)-2-methylpyridine (CAS 1807119-38-5) is a halogenated pyridine with two distinct electrophilic sites (aryl Br & benzylic Br). This orthogonal reactivity enables sequential, chemoselective transformations, reducing synthetic steps in drug discovery and agrochemical development. Request a quote for our high-purity stock to streamline your complex synthetic workflows.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 1807119-38-5
Cat. No. B6160710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-(bromomethyl)-2-methylpyridine
CAS1807119-38-5
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)CBr)Br
InChIInChI=1S/C7H7Br2N/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3
InChIKeyAPIWEYRTWKGRNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-(bromomethyl)-2-methylpyridine (CAS 1807119-38-5) Technical Overview for Scientific Procurement


4-Bromo-5-(bromomethyl)-2-methylpyridine (CAS 1807119-38-5) is a halogenated pyridine derivative with the molecular formula C7H7Br2N and a molecular weight of 264.95 g/mol . It features two distinct electrophilic sites: a bromine atom at the 4-position of the pyridine ring and a reactive bromomethyl group at the 5-position, with a methyl group at the 2-position modulating electron density [1]. This structural arrangement confers a unique reactivity profile that distinguishes it from simpler bromopyridine analogs in sequential cross-coupling and nucleophilic substitution workflows.

Why 4-Bromo-5-(bromomethyl)-2-methylpyridine Cannot Be Replaced by Generic Bromopyridine Analogs


Substituting 4-bromo-5-(bromomethyl)-2-methylpyridine with simpler analogs such as 4-bromo-2-methylpyridine (CAS 22282-99-1) or 4-(bromomethyl)pyridine (CAS 54751-01-8) results in the loss of critical orthogonal reactivity. The target compound possesses two distinct electrophilic centers (aryl Br and benzylic Br) that can be engaged in sequential, chemoselective transformations—enabling synthetic routes that are inaccessible with monofunctional analogs . Unlike 4-bromo-2-methylpyridine, which lacks the benzylic bromomethyl handle for nucleophilic displacement, and unlike 4-(bromomethyl)pyridine, which lacks the aryl bromide for Pd-catalyzed cross-coupling, 4-bromo-5-(bromomethyl)-2-methylpyridine offers a convergent synthetic strategy that reduces step count and improves overall yield in multi-step syntheses [1].

Quantitative Differentiation Evidence: 4-Bromo-5-(bromomethyl)-2-methylpyridine vs. Comparator Compounds


Orthogonal Bifunctional Reactivity vs. Monofunctional 4-Bromo-2-methylpyridine

4-Bromo-5-(bromomethyl)-2-methylpyridine contains two distinct electrophilic sites—an aryl bromide (C4-Br) and a benzylic bromide (C5-CH2Br)—that can be addressed sequentially in orthogonal reaction manifolds. In contrast, 4-bromo-2-methylpyridine (CAS 22282-99-1) possesses only a single reactive handle (aryl Br) and lacks the benzylic bromomethyl group entirely, limiting its utility to one-step functionalization [1]. The presence of the C2-methyl group in the target compound further modulates electron density, potentially influencing the regioselectivity of metal-catalyzed cross-couplings compared to unsubstituted or differently substituted pyridines [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Regioisomeric Differentiation: 4,5-Disubstitution Pattern vs. 2,5- and 3,4-Positional Isomers

The 4,5-disubstitution pattern of 4-bromo-5-(bromomethyl)-2-methylpyridine creates a unique spatial arrangement of reactive centers that differs fundamentally from regioisomers such as 5-bromo-2-(bromomethyl)pyridine (CAS 145218-19-5) and 2-bromo-3-(bromomethyl)pyridine (CAS 94446-97-6) . In 5-bromo-2-(bromomethyl)pyridine, the benzylic bromide is positioned adjacent to the pyridine nitrogen, leading to enhanced electrophilicity at the benzylic carbon and potential for neighboring group participation; in contrast, the target compound positions the bromomethyl group at C5, meta to the nitrogen, resulting in distinct reactivity and selectivity profiles in nucleophilic substitutions . The C2-methyl group in the target compound further sterically and electronically distinguishes it from unmethylated analogs.

Cross-Coupling Nucleophilic Substitution Synthetic Methodology

Physicochemical Property Differentiation: Lipophilicity and Predicted pKa vs. Non-Bromomethyl Analogs

4-Bromo-5-(bromomethyl)-2-methylpyridine exhibits distinct physicochemical properties relative to 4-bromo-2-methylpyridine that influence its behavior in both synthetic and biological contexts. The target compound has a predicted logP of 2.70 and a predicted pKa of 3.98±0.10, whereas 4-bromo-2-methylpyridine (CAS 22282-99-1) has a predicted pKa of 4.38±0.10 and a significantly lower density (1.450 g/mL vs. 1.832±0.06 g/cm³ for the target) [1][2]. The additional bromomethyl group increases molecular weight by approximately 54% (from 172.02 to 264.95 g/mol) and substantially alters lipophilicity and hydrogen-bonding capacity, which can impact membrane permeability, solubility, and protein binding in medicinal chemistry applications.

Drug Design Physicochemical Properties ADME

Distinct Electrophilic Reactivity Profile vs. Advanced Fluorinated Analogs

Compared to more highly functionalized analogs such as 4-bromo-5-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine (CAS 1804985-59-8), the target compound offers a simpler electrophilic landscape without the electron-withdrawing difluoromethyl group at C3 [1]. The presence of the difluoromethyl substituent in the comparator substantially reduces electron density on the pyridine ring, altering both the reactivity of the aryl bromide in cross-couplings and the electrophilicity of the benzylic bromide in nucleophilic substitutions. For researchers requiring a less sterically encumbered and more predictable electrophilic partner, 4-bromo-5-(bromomethyl)-2-methylpyridine represents a more tractable building block.

Medicinal Chemistry Agrochemical Synthesis Fluorine Chemistry

Documented Orthogonal Functionalization Pathways in Halopyridine Scaffolds

Literature precedent for bromomethylpyridines demonstrates the feasibility of orthogonal transformations that can be applied to 4-bromo-5-(bromomethyl)-2-methylpyridine. Nickel-catalyzed electroreductive homocoupling of 2-bromomethylpyridines has been investigated in undivided cells using zinc sacrificial anodes, yielding dimerized products through arylzinc intermediates [1]. Additionally, palladium-catalyzed Suzuki-Miyaura cross-coupling of bromopyridines enables selective arylation at the aryl bromide position without engaging the benzylic bromide under appropriate conditions [2]. While direct studies on the target compound are limited, these established methodologies provide a validated framework for orthogonal functionalization strategies that monofunctional analogs cannot access.

Cross-Coupling Electrochemistry Nickel Catalysis

Optimal Application Scenarios for 4-Bromo-5-(bromomethyl)-2-methylpyridine Based on Quantitative Differentiation Evidence


Multi-Step Convergent Synthesis of Complex Heterocyclic Scaffolds

In convergent synthetic routes where a pyridine core must be elaborated through sequential C-C and C-X bond formations, 4-bromo-5-(bromomethyl)-2-methylpyridine serves as a versatile linchpin. The orthogonal reactivity of the C4 aryl bromide and C5 benzylic bromide enables chemoselective functionalization without protecting group manipulations, reducing overall step count. This advantage is directly supported by the compound's two distinct electrophilic sites compared to the single reactive handle present in monofunctional analogs like 4-bromo-2-methylpyridine [1].

Medicinal Chemistry Library Synthesis Requiring Regiospecific Pyridine Substitution

For structure-activity relationship (SAR) campaigns exploring the 4,5-region of pyridine-containing pharmacophores, 4-bromo-5-(bromomethyl)-2-methylpyridine provides regiospecific entry points that regioisomers like 5-bromo-2-(bromomethyl)pyridine cannot replicate. The meta relationship of the bromomethyl group to the pyridine nitrogen in the target compound ensures a distinct reactivity and steric profile compared to ortho-substituted isomers, preventing unintended neighboring group participation or altered reaction outcomes that could confound SAR interpretation .

Agrochemical Intermediate Synthesis Requiring Predictable Electrophilic Reactivity

In agrochemical development programs where robust, scalable synthetic routes are paramount, 4-bromo-5-(bromomethyl)-2-methylpyridine offers a simpler electronic environment than fluorinated analogs such as 4-bromo-5-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine. The absence of the strongly electron-withdrawing difluoromethyl group at C3 results in more predictable and reproducible reactivity in both cross-coupling and nucleophilic substitution steps, reducing optimization time and improving batch-to-batch consistency [2].

Electrochemical and Nickel-Catalyzed Homocoupling Method Development

Research groups developing novel electrochemical or nickel-catalyzed methodologies can leverage 4-bromo-5-(bromomethyl)-2-methylpyridine as a model substrate to explore chemoselective transformations of bifunctional pyridines. Literature precedent for electrochemical homocoupling of bromomethylpyridines using nickel catalysts and zinc sacrificial anodes provides a validated starting point for method development [3]. The compound's dual functionality allows investigation of catalyst and condition selectivity between aryl and benzylic bromides, an area of ongoing synthetic methodology research.

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